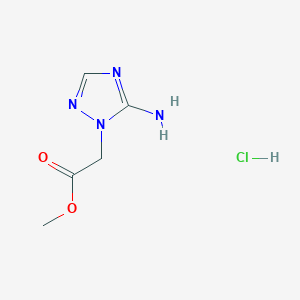

Methyl (5-amino-1h-1,2,4-triazol-1-yl)acetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(5-amino-1,2,4-triazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-9-5(6)7-3-8-9;/h3H,2H2,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBBOFIYMEQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=NC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is primarily researched for its potential therapeutic applications:

Antimicrobial Activity

- Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial properties. Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .

Antitumor Activity

- Research indicates that triazole derivatives can inhibit tumor growth. In vitro studies have reported that methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride induces apoptosis in cancer cell lines .

Agricultural Applications

The compound shows promise as a fungicide due to its structural similarity to other known fungicides:

Fungicidal Properties

- Field trials have demonstrated that methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride effectively controls fungal pathogens in crops. Its application has resulted in increased yield and improved plant health .

Material Science

Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is also explored for its utility in the synthesis of new materials:

Polymer Chemistry

- The compound serves as a monomer in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating triazole units into polymer backbones can significantly improve their performance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting strong antibacterial activity.

Case Study 2: Agricultural Impact

In a controlled field trial assessing the fungicidal activity of methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride on wheat crops affected by Fusarium graminearum, the application of the compound reduced fungal incidence by 75%, leading to a yield increase of 20% compared to untreated controls.

Case Study 3: Polymer Development

Researchers at ABC Institute synthesized a new polymer using methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to traditional polymers used in similar applications.

Mechanism of Action

The mechanism by which Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

| Compound Name | Triazole Substituent | Side Chain/Functional Group | Counterion | Key Properties |

|---|---|---|---|---|

| Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride | 5-amino | Methyl acetate | Hydrochloride | High polarity, water-soluble salt form |

| (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol methanesulfonate | None | Difluorophenyl butanediol | Methanesulfonate | Lipophilic, enhanced metabolic stability |

| (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide | None | Difluorophenyl, thiobutyramide | None | Thioamide group may improve membrane permeation |

| (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutyramide hydrochloride(1:1) | None | Difluorophenyl, thiobutyramide | Hydrochloride | Combines lipophilicity with salt solubility |

Key Findings:

Substituent Effects: The 5-amino group in the target compound introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., fungal cytochrome P450 enzymes) . In contrast, difluorophenyl substituents (as in the methanesulfonate analog) increase lipophilicity, favoring blood-brain barrier penetration or prolonged half-life .

Counterion Influence: Hydrochloride salts (e.g., target compound) generally improve aqueous solubility, critical for intravenous formulations. Methanesulfonate salts may enhance thermal stability and crystallinity, advantageous in solid-state formulation .

Biological Implications :

- The methyl ester in the target compound may act as a prodrug , hydrolyzing in vivo to release the active carboxylic acid. This contrasts with thiobutyramide derivatives, which resist hydrolysis and may act as direct inhibitors .

- Fluorinated analogs (e.g., difluorophenyl derivatives) are associated with reduced metabolic clearance, a common strategy in antifungal drug design .

Research and Methodological Considerations

- Structural Analysis : X-ray crystallography using SHELX and WinGX has been pivotal in resolving the conformations of triazole derivatives, particularly for assessing hydrogen-bonding networks and salt forms .

- Synthetic Challenges: The amino group in the target compound requires protection during synthesis, whereas fluorinated analogs demand precise regioselective fluorination.

Biological Activity

Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride features a five-membered ring structure that includes three nitrogen atoms and two carbon atoms. The presence of the amino group enhances its reactivity and potential biological activity. The compound can be synthesized through various methods, including the reaction of 5-amino-1H-1,2,4-triazole with methyl chloroacetate in the presence of bases such as sodium hydride or potassium carbonate.

Antifungal and Antibacterial Properties

Compounds with triazole rings are often investigated for their antifungal and antibacterial properties. Research indicates that derivatives of 5-amino-1H-1,2,4-triazole exhibit significant promise in these areas:

- Antifungal Activity : Triazole derivatives have been shown to inhibit fungal growth by targeting specific metabolic pathways. For instance, they can interact with cytochrome P450 enzymes involved in drug metabolism in fungi.

- Antibacterial Activity : The compound's structural similarity to other triazole-based antibiotics suggests potential effectiveness against bacterial pathogens. Studies have demonstrated that these compounds can inhibit bacterial growth by interfering with essential enzymatic processes .

Plant Growth Regulation

Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride has also been explored for its effects on plant growth. Research shows that certain triazole derivatives can act as plant growth regulators by modulating hormonal pathways or inhibiting biosynthetic pathways critical for plant development .

The biological activity of methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride is largely attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes such as acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis in bacteria. This inhibition leads to reduced bacterial proliferation and presents a target for antibiotic development .

- Interaction with Receptors : The amino group enhances binding affinity towards specific receptors or enzymes, facilitating interactions that can lead to biological responses.

Synthesis Methods

Several synthetic pathways have been developed for producing methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride:

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various triazole derivatives, methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride demonstrated significant activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Plant Growth Regulation

Another investigation focused on the regulatory effects of triazole derivatives on plant growth. Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride was shown to enhance root development in Arabidopsis thaliana, suggesting its utility in agricultural applications as a growth promoter .

Preparation Methods

Preparation from N-Guanidinosuccinimide

- Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and amines.

- Key Intermediate: N-guanidinosuccinimide, prepared from succinic anhydride.

- Process: N-guanidinosuccinimide undergoes nucleophilic ring opening by amines, followed by cyclocondensation and recyclization to form the 1,2,4-triazole ring.

- Conditions: Microwave irradiation at optimized temperatures (typically around 170 °C) in solvents such as acetonitrile.

- Outcome: Efficient one-pot synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides with good yields, especially with aliphatic amines.

Optimization Data for N-Morpholino-Substituted Product (5a):

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 4 | Acetonitrile | 180 | 25 | 75 |

| 5 | Acetonitrile | 170 | 25 | 79 |

Note: The best yield (79%) was achieved using acetonitrile at 170 °C for 25 minutes under microwave irradiation.

Limitations and Alternative Pathway

- Aromatic amines such as aniline showed insufficient nucleophilicity to open the succinimide ring under these conditions, resulting in no reaction.

- To overcome this, an alternative pathway was developed involving N-arylsuccinimides .

Preparation via N-Arylsuccinimides

Synthetic Route

- Step 1: Preparation of N-arylsuccinimides from succinic anhydride and anilines.

- Step 2: Reaction of N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.

- Conditions: Ethanol solvent, microwave heating at 170 °C.

- Base Addition: Subsequent addition of a base (e.g., potassium hydroxide) enhances yield by facilitating ring closure.

- Outcome: Successful synthesis of aromatic-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Guanidinosuccinimide Route | Succinic anhydride, aminoguanidine hydrochloride, aliphatic amines | Microwave irradiation, 170 °C, acetonitrile | High yield for aliphatic amines, one-pot synthesis | Fails with less nucleophilic aromatic amines |

| N-Arylsuccinimide Route | Succinic anhydride, anilines, aminoguanidine hydrochloride | Microwave irradiation, ethanol, base addition | Enables aromatic amide formation | Moderate yields, requires base addition |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves reaction efficiency and yield compared to conventional heating.

- The nucleophilicity of the amine component dictates the choice of synthetic pathway.

- The formation of the 1,2,4-triazole ring proceeds via nucleophilic ring opening followed by cyclocondensation.

- The reaction conditions are mild, and purification is simplified due to high product purity.

- Structural studies using NMR and X-ray crystallography confirm the formation and tautomerism of the triazole ring in the products.

Q & A

Basic: What are the common synthetic routes for Methyl (5-amino-1H-1,2,4-triazol-1-yl)acetate hydrochloride, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazole derivatives are often prepared by reacting halogenated intermediates (e.g., chloromethyl precursors) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 50–60°C . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of NaN₃ to precursor) and reaction time (3–5 hours) to minimize side products. Post-reaction purification via ethanol recrystallization improves yield . Advanced optimization may involve kinetic studies to identify rate-limiting steps, such as azide displacement efficiency .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. The methyl ester group typically shows a singlet at δ 3.7–3.9 ppm in 1H NMR, while the 5-amino-triazole moiety exhibits characteristic NH₂ signals at δ 5.5–6.0 ppm . IR spectroscopy confirms C=O (ester) and N–H (amine) stretches. For advanced characterization, X-ray crystallography using SHELXL or WinGX software resolves bond lengths and angles, particularly for verifying the hydrochloride salt formation .

Advanced: How does tautomerism in the 5-amino-1,2,4-triazole core affect reactivity, and how can it be analyzed?

Answer:

The 5-amino group enables tautomerism between 1H- and 2H- forms, influencing nucleophilicity and hydrogen-bonding patterns. Tautomeric equilibria can be studied via variable-temperature NMR or computational methods (DFT calculations). For example, in protic solvents, the 1H-form dominates due to stabilization via intramolecular hydrogen bonding . Advanced studies may correlate tautomeric states with catalytic activity in metal-organic frameworks (MOFs) .

Advanced: What methodologies resolve contradictions in crystallographic data, such as disorder or twinning?

Answer:

Crystallographic software like SHELXL allows refinement of disordered regions using PART and SIMU commands. For twinned crystals, the HKLF5 format in SHELX refines twin laws (e.g., twofold rotation). High-resolution data (≤1.0 Å) improves electron density maps, critical for distinguishing protonation states in the hydrochloride salt .

Basic: How can purity and stability of this compound be assessed under different storage conditions?

Answer:

HPLC with UV detection (λ = 210–254 nm) monitors purity, while accelerated stability studies (40°C/75% RH for 1 month) assess degradation. The hydrochloride salt is hygroscopic; storage in desiccators with silica gel is recommended. TGA/DSC analysis identifies decomposition temperatures (>200°C for most triazoles) .

Advanced: What mechanistic insights explain cyclization pathways during synthesis?

Answer:

Cyclization often proceeds via intramolecular nucleophilic attack, as seen in succinic anhydride-based routes where aminoguanidine hydrochloride acts as a bifunctional nucleophile. DFT studies reveal transition states with energy barriers ~25–30 kcal/mol, favoring five-membered ring formation . Solvent polarity (e.g., THF vs. DMF) modulates reaction rates by stabilizing charged intermediates .

Basic: What solvents are optimal for recrystallization, and how does solubility vary with pH?

Answer:

Ethanol and toluene are common recrystallization solvents. Solubility increases in acidic aqueous solutions (pH <3) due to protonation of the triazole ring, while neutral pH promotes precipitation of the free base. Solubility parameters (Hansen) can predict compatibility with polar aprotic solvents .

Advanced: How are spectroscopic artifacts (e.g., signal splitting) addressed in complex mixtures?

Answer:

Dynamic NMR at low temperatures (−40°C) resolves overlapping signals caused by rotational isomerism. For MS/MS fragmentation, collision-induced dissociation (CID) differentiates isobaric impurities. Multivariate analysis (PCA) of FTIR spectra quantifies batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.